molecular formula C10H14Cl2N2 B1435509 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride CAS No. 1803585-18-3

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Cat. No. B1435509
M. Wt: 233.13 g/mol
InChI Key: ARGAWNQFHPUAGI-UHFFFAOYSA-N
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Description

“2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803585-18-3 . It has a molecular weight of 233.14 and its IUPAC name is 1’,2’,5’,6’-tetrahydro-2,3’-bipyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-7-12-10 (5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H . This indicates that the compound consists of a 1,2,5,6-tetrahydropyridin-3-yl group attached to a pyridine ring.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a chemical compound with the CAS Number: 1803585-18-3 . It is typically stored at a temperature of 4 degrees Celsius and comes in a powder form . The compound has a molecular weight of 233.14 .

  • Pharmacological Studies : There are studies that have been conducted on similar compounds for their potential applications in the field of pharmacology. For example, some compounds have been studied for their antagonistic effects on D2 and 5-HT2A receptors, which could be beneficial for the potential application of these compounds as antipsychotic drugs .

  • Chemical Research : This compound could be used in chemical research due to its unique structure and properties. It has a molecular weight of 233.14 and is typically stored at a temperature of 4 degrees Celsius in a powder form .

  • Neuropharmacology : Compounds similar to “2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” have been studied for their antagonistic effects on D2 and 5-HT2A receptors . This could be beneficial for the potential application of these compounds as antipsychotic drugs . Behavioral studies have been conducted on these compounds, and they have shown antipsychotic, pro-cognitive, and antidepressant activity in appropriate mouse models .

  • Retinal Research : A similar compound, “(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate”, has been used as a γ-aminobutyric acid C (GABAc) blocker in retinal ganglion cells . This has been used to study the role of inner retinal inhibition in midget ganglion cells .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGAWNQFHPUAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

CAS RN

1803585-18-3
Record name 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 2
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 3
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 4
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 5
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Reactant of Route 6
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

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